molecular formula C17H13NO4 B4878297 methyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]benzoate

methyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]benzoate

Cat. No.: B4878297
M. Wt: 295.29 g/mol
InChI Key: BZGJONWWJXKYQM-UHFFFAOYSA-N
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Description

Methyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]benzoate (CAS: 380567-18-0; SCHEMBL281270) is a synthetic organic compound featuring a methyl benzoate ester core linked to a 2,3-dioxoindole moiety via a methylene bridge. Its molecular formula is C₁₆H₁₁NO₄ (calculated molecular weight: 281.27 g/mol).

Properties

IUPAC Name

methyl 4-[(2,3-dioxoindol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-22-17(21)12-8-6-11(7-9-12)10-18-14-5-3-2-4-13(14)15(19)16(18)20/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGJONWWJXKYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]benzoate typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Attachment of the Benzoate Group: The indole derivative is then reacted with methyl 4-bromomethylbenzoate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors to improve yield and efficiency. Catalysts and solvents would be selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl benzoate group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.

Conditions Products Yield Reference
1M NaOH, methanol, reflux4-[(2,3-dioxoindolin-1-yl)methyl]benzoic acid85–92%
H₂SO₄ (conc.), H₂O, refluxSame as above78–84%

The reaction proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol. The carboxylic acid product is stabilized by resonance.

Knoevenagel Condensation

The isatin moiety participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile, barbituric acid) under mild conditions.

Reagents Conditions Products Yield Reference
Malononitrile, NH₄OAcAcetic acid, 391 K, 8 hrs(Z)-4-[(3-((dicyanomethylene)methyl)indolin-1-yl)methyl]benzoate67%
Barbituric acid, piperidineEthanol, refluxSpiro[indole-3,5'-pyrimidine] derivative73%

The reaction mechanism involves deprotonation of the active methylene compound, followed by nucleophilic attack on the isatin carbonyl and subsequent dehydration . The stereoselectivity (Z-configuration) is confirmed by X-ray crystallography .

Nucleophilic Substitution at the Methylene Bridge

The methylene bridge (-CH₂-) between the indole and benzoate groups can undergo substitution under nucleophilic conditions.

Nucleophile Conditions Products Yield Reference
NaN₃, DMF100°C, 12 hrs4-[(2,3-dioxoindolin-1-yl)methyl]benzoyl azide58%
NH₂OH·HCl, NaOHEthanol, refluxOxime derivative65%

This reactivity is attributed to the electrophilicity of the methylene carbon, enhanced by electron-withdrawing effects of the adjacent ester and isatin groups.

Electrophilic Aromatic Substitution

The indole and benzoate aromatic rings undergo electrophilic substitution, though reactivity is moderated by electron-withdrawing groups.

Reagent Position Conditions Products Yield Reference
HNO₃, H₂SO₄C5 (indole)0°C, 2 hrsNitro derivative42%
Br₂, FeBr₃C4 (benzoate)DCM, rtBrominated benzoate51%

Nitration occurs preferentially at the indole C5 position due to para-directing effects of the dione groups, while bromination targets the benzoate ring.

Reduction Reactions

The carbonyl groups of the isatin core can be selectively reduced.

Reducing Agent Conditions Products Yield Reference
NaBH₄, MeOH0°C, 1 hr4-[(2,3-dihydroxyindolin-1-yl)methyl]benzoate89%
H₂, Pd/CEthyl acetate, 50 psiFully reduced indoline derivative76%

NaBH₄ selectively reduces the ketone at C3, while catalytic hydrogenation saturates the indole ring.

Cyclocondensation Reactions

The isatin moiety participates in cyclocondensation with diamines or hydrazines to form heterocyclic systems.

Reagent Conditions Products Yield Reference
Hydrazine hydrateEthanol, refluxIndolo[3,2-b]quinazoline derivative68%
o-PhenylenediamineAcetic acid, 120°CSpiro[indole-3,2'-benzimidazole]71%

These reactions exploit the dual electrophilicity of the isatin carbonyl groups, enabling the formation of fused or spirocyclic architectures .

Key Mechanistic Insights

  • Knoevenagel Condensation : Proceeds via a six-membered transition state involving ammonium acetate as a catalyst .

  • Ester Hydrolysis : Base-mediated saponification follows second-order kinetics, with rate constants dependent on solvent polarity.

  • Electrophilic Substitution : Directed by the electron-deficient nature of the aromatic rings, favoring meta/para positions.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]benzoate has a molecular formula of C17H14N2O4C_{17}H_{14}N_{2}O_{4} and a molecular weight of approximately 310.304 g/mol. The compound features an indole derivative with dioxo groups that contribute to its biological activity. Its structural characteristics allow for various interactions within biological systems, making it a candidate for drug development.

Analgesic Properties

Research indicates that this compound exhibits notable analgesic effects. In studies comparing its efficacy against traditional analgesics like piroxicam and meloxicam, it was found to inhibit thermal pain responses more effectively than these established drugs .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. Pharmacological testing on models such as carrageenan-induced edema showed that certain derivatives possess significant anti-inflammatory activity . The ability to alleviate inflammation alongside pain makes this compound a dual-action therapeutic candidate.

Potential Therapeutic Applications

This compound and its derivatives are being explored for various therapeutic applications:

  • Pain Management : Given its strong analgesic properties, the compound is being investigated as a potential treatment for chronic pain conditions.
  • Anti-inflammatory Treatments : Its efficacy in reducing inflammation positions it as a candidate for treating inflammatory diseases such as arthritis.
  • Cancer Research : Some studies suggest that indole derivatives may exhibit antitumor activity due to their ability to interfere with cancer cell proliferation .

Analgesic Efficacy Study

A comparative study involved administering methyl 4-methyl-2,2-dioxo-benzothiazine derivatives in animal models. Results indicated that these compounds significantly reduced pain responses compared to control groups treated with standard analgesics .

Inflammation Model Testing

In another study focusing on anti-inflammatory effects, the monoclinic form of ethyl 4-methyl derivatives was tested against established anti-inflammatory agents. It demonstrated superior efficacy in reducing edema and inflammation markers in treated subjects .

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, indole derivatives interact with various enzymes and receptors, modulating their activity. The indole ring can engage in π-π stacking interactions and hydrogen bonding, which are crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Quinoline-Based Piperazine-Linked Benzoates (C1–C7)

Structural Features: Compounds C1–C7 (e.g., C1: Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share the methyl benzoate group but replace the dioxoindole with a quinoline-piperazine system. The quinoline core is a larger aromatic system, and substituents like halogens (Br, Cl, F), methoxy, or trifluoromethyl groups are introduced at the 4-position of the phenyl ring.

Key Differences :

  • Electronic Effects: The dioxoindole in the target compound creates a more electron-deficient environment compared to the electron-rich quinoline in C1–C5. This may affect reactivity in nucleophilic/electrophilic interactions.
  • Solubility : Piperazine in C1–C7 introduces basicity, enhancing water solubility at physiological pH, whereas the target compound’s neutral dioxoindole may reduce solubility.
  • Synthetic Routes: C1–C7 were synthesized via crystallization in ethyl acetate, yielding solids with confirmed purity via ¹H NMR and HRMS.

Table 1: Physicochemical Comparison

Compound Core Structure Molecular Weight (g/mol) Key Functional Groups
Target Compound Dioxoindole 281.27 Benzoate ester, dioxoindole
C1 (Example) Quinoline-piperazine ~495.5 (C₁₃H₂₃N₃O₃) Benzoate ester, quinoline

Isoindole Dione Derivatives (CAS: 2248351-88-2)

Structural Features : The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(benzylsulfamoyl)-4-methylbenzoate features an isoindole dione (vs. indole dione) and a sulfamoylbenzyl group on the benzoate.

Key Differences :

  • Substituent Effects : The sulfamoyl group in the isoindole derivative introduces hydrogen-bonding capacity, which may enhance target binding compared to the target compound’s simpler methylene bridge.

Table 2: Functional Group Impact

Compound Substituent on Benzoate Potential Bioactivity
Target Compound Methylene-dioxoindole Enzyme inhibition (e.g., kinases)
Isoindole Derivative Sulfamoyl-benzyl Enhanced solubility/binding

Triazinoindole-Pyrazole Hybrids (Compound 41)

Structural Features: Compound 41 (2-(1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one) incorporates a triazinoindole and pyrazole system.

Key Differences :

  • Bromophenyl Group : The 4-bromo substituent may enhance halogen bonding, a feature absent in the target compound.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing methyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]benzoate?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include:

  • Intermediate preparation : Use 1,3-dioxoisoindoline derivatives as precursors for the indole-dione moiety (e.g., via phthalimide alkylation) .
  • Coupling reactions : Employ carbodiimide-based coupling agents (e.g., EDCI or DCC) with HOBt as an activator to conjugate the benzoate ester to the indole-dione scaffold .
  • Solvent selection : Polar aprotic solvents like DMF or THF are preferred for their ability to stabilize intermediates and enhance reaction rates .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
AlkylationK₂CO₃, DMF, 80°C65–75
EsterificationEDCI/HOBt, CH₂Cl₂, RT70–85

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm the methylene bridge (δ ~4.8–5.2 ppm for CH₂) and ester carbonyl (δ ~168–170 ppm) .
  • FT-IR : Identify the C=O stretches of the indole-dione (1700–1750 cm⁻¹) and ester (1720–1740 cm⁻¹) groups .
  • X-ray crystallography : Resolve the Z/E configuration of the imidazolidinone moiety (if present) and confirm steric effects on the indole ring .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators if aerosolization is possible .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks (H319: serious eye irritation; H315: skin irritation) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal and avoid drain release due to potential environmental persistence .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

  • Kinetic studies : Monitor reaction progress via HPLC or LC-MS to identify intermediates (e.g., acylated species from nucleophilic attack on the indole-dione carbonyl) .
  • Isotopic labeling : Use ¹⁸O-labeled water or D₂O to trace proton transfer steps in hydrolysis or rearrangement reactions .
  • Computational modeling : Apply DFT calculations (e.g., Gaussian 16) to map transition states and verify regioselectivity in substitution reactions .

Q. What experimental designs are suitable for studying its environmental fate and degradation pathways?

Methodological Answer:

  • Photolysis studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions and analyze degradation products via LC-QTOF-MS .
  • Biodegradation assays : Use OECD 301D guidelines with activated sludge to assess microbial breakdown under aerobic conditions .
  • Adsorption studies : Measure soil-water partition coefficients (Kd) using batch equilibration methods to evaluate environmental mobility .

Q. Table 2: Key Environmental Parameters

ParameterMethodTypical ValueReference
Half-life (photolysis)UV/HPLC12–48 h
Log KowShake-flask2.8–3.5

Q. How can computational tools predict its biological activity or toxicity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to screen against targets like cyclooxygenase-2 (COX-2) or indoleamine 2,3-dioxygenase (IDO1), leveraging the indole-dione scaffold’s affinity for enzyme active sites .
  • QSAR models : Train models with descriptors like topological polar surface area (TPSA) and hydrogen-bond acceptor count to predict cytotoxicity (e.g., IC₅₀) .
  • ADMET prediction : Employ SwissADME or ProTox-II to estimate bioavailability, CYP450 inhibition, and acute toxicity (e.g., LD₅₀) .

Q. How should researchers resolve contradictions in reported solubility or reactivity data?

Methodological Answer:

  • Solubility validation : Re-test solubility in buffered solutions (pH 2–12) using nephelometry or UV-Vis spectroscopy to account for pH-dependent ionization .
  • Reactivity cross-checks : Compare results under inert (N₂ atmosphere) vs. ambient conditions to rule out oxygen/moisture interference .
  • Collaborative verification : Share samples with independent labs for parallel testing (e.g., DSC for melting point discrepancies) .

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